molecular formula C18H18N2O2 B14962790 N-benzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-benzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B14962790
M. Wt: 294.3 g/mol
InChI Key: NTAWBLIYKXMUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a five-membered lactam ring (5-oxopyrrolidine) substituted at the 1-position with a phenyl group and at the 3-position with a benzylcarboxamide moiety.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-benzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C18H18N2O2/c21-17-11-15(13-20(17)16-9-5-2-6-10-16)18(22)19-12-14-7-3-1-4-8-14/h1-10,15H,11-13H2,(H,19,22)

InChI Key

NTAWBLIYKXMUIC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid

The foundational step in this route involves the cyclocondensation of itaconic acid (11 ) with aniline to form 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (12 ). As detailed in studies by MDPI and parallel synthesis protocols, this transformation proceeds via a Masamune-Claisen condensation. Key steps include:

  • Activation of itaconic acid with 1,1'-carbonyldiimidazole (CDI) in anhydrous acetonitrile to form a β-keto ester intermediate (13 ).
  • Treatment with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene to yield an enaminone (14 ).
  • Cyclization with acetamidine or benzamidine under basic conditions to generate the pyrimidine-pyrrolidine hybrid (16 ).
  • Hydrolysis of the methyl ester using 1 M NaOH to produce the carboxylic acid (17 ).

This method achieves moderate yields (50–65% for cyclization steps) and is notable for its scalability.

Amidation with Benzylamine

The carboxylic acid intermediate (17 ) is subsequently amidated with benzylamine (18 ) using bis(pentafluorophenyl) carbonate (BPC) as an activating agent. The reaction proceeds in acetonitrile at room temperature, yielding N-benzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide (10 ) with 77–92% purity. Secondary amines require stoichiometric adjustments (10 equiv.) to drive the reaction to completion.

Key Data:

  • Reagents: BPC, triethylamine, benzylamine
  • Yield: 28–100% (dependent on workup)
  • Purity: 80–100% (HPLC)

Coupling of Preformed Pyrrolidine-3-Carboxylic Acid with Benzylamine

Synthesis of 1-Phenyl-5-Oxopyrrolidine-3-Carboxylic Acid

An alternative approach involves synthesizing the pyrrolidine core independently. For example, 1-phenyl-5-oxopyrrolidine-3-carboxylic acid can be prepared via a Michael addition of aniline to dimethyl itaconate, followed by lactamization. This method, adapted from nebracetam synthesis, involves:

  • Michael addition of aniline to dimethyl itaconate in methanol.
  • Intramolecular cyclization under acidic conditions to form the lactam.
  • Saponification of the methyl ester with NaOH to yield the carboxylic acid.

Amidation Using Modern Coupling Reagents

The carboxylic acid is then coupled with benzylamine using coupling agents such as N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI). This method, optimized for sterically hindered amines, achieves yields of 33–88% with >95% purity. Alternative protocols using HATU and diisopropylethylamine (DIPEA) in DMF have also been reported, yielding 73–81% after purification.

Key Data:

  • Reagents: TCFH/NMI or HATU/DIPEA
  • Solvent: Acetonitrile or DMF
  • Yield: 33–88% (TCFH), 73–81% (HATU)
  • Purity: >95% (HPLC)

Imine-Anhydride Cyclization Strategy

Pyrrolidine Ring Formation

A novel method reported in Wiley-VCH supporting information involves the reaction of an imine (derived from benzaldehyde and benzylamine) with thiosuccinic anhydride derivatives. For example:

  • Condensation of benzaldehyde with benzylamine to form an imine.
  • Cycloaddition with p-nitrophenylthiosuccinic anhydride at 90°C to construct the pyrrolidine ring.
  • Hydrolysis of the anhydride adduct to yield the carboxylic acid.

Reductive Amination and Late-Stage Functionalization

Borohydride Reduction of Keto Esters

A patent from China describes the reduction of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid methyl ester using sodium borohydride. While this method primarily targets nebracetam, adapting the protocol with aniline instead of benzylamine could yield 1-phenyl intermediates. Subsequent mesylation and ammonolysis steps may introduce the benzylamide group.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Scalability
Cyclocondensation CDI activation, DMFDMA, cyclization 50–65% 80–100% High
Carboxylic Acid Coupling TCFH/NMI or HATU/DIPEA-mediated amidation 33–88% >95% Moderate
Imine-Anhydride Cycloaddition, HATU amidation 73% High Low
Reductive Amination Borohydride reduction, mesylation 40–60% Unreported Low

Chemical Reactions Analysis

Types of Reactions: N-benzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-benzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide and its derivatives have a range of scientific research applications, particularly in the development of novel pharmaceutical compounds. Studies have explored their potential as CCR5 antagonists and in the synthesis of pyrimidine carboxamides.

Scientific Research Applications

CCR5 Antagonists:

  • N-{3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl}-1-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide was identified as a CCR5 antagonist with an IC50 value of 1.9 mM .
  • Optimization of 5-oxopyrrolidine-3-carboxamides through structural modifications has led to more potent CCR5 antagonists . Introduction of 3,4-dichloro substituents to the central phenyl ring or replacing the 1-methyl group with a 1-benzyl group improved CCR5 affinity .
  • The 1-benzyl derivative 12e (IC50 0.038 mM) showed a tenfold enhancement in potency .

Synthesis of Pyrimidine Carboxamides:

  • 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides were prepared using a parallel solution-phase approach . These compounds were synthesized through a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation .
  • Bis(pentafluorophenyl) carbonate (BPC) was used as a reagent for the activation of carboxylic acids, with acetonitrile as the solvent, to yield N-benzylcarboxamides .

Anti-inflammatory Activity:

  • While not directly discussing this compound, research indicates that polyphenol extracts from various sources, such as Chinese blueberries and roasted cocoa beans, have anti-inflammatory effects . These extracts can inhibit pro-inflammatory cytokines and promote oxidative pathways . Flavonoids and phenolic compounds, in general, are potential sources for pharmaceutical and medical applications due to their anti-inflammatory properties .

Other Applications:

  • 1-Phenylpyrroles and 1-Phenylpyrrolidines are identified as inhibitors of Notum Carboxylesterase Activity .
  • Phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors have been developed .

Mechanism of Action

The exact mechanism of action of N-benzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(3-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

  • Structural Difference : The benzyl group in the target compound is replaced with a 3-hydroxyphenyl substituent on the amide nitrogen.
  • Implications: The 3-hydroxyphenyl group introduces a polar hydroxyl (-OH) group, enhancing hydrogen-bond donor capacity. This may improve solubility compared to the hydrophobic benzyl group in the parent compound . The meta-position of the hydroxyl group could influence molecular packing in the solid state, as hydrogen-bonding patterns are sensitive to substituent positioning .

N-(2-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

  • Structural Difference : Similar to the above analog but with the hydroxyl group at the 2-position of the phenyl ring.
  • Steric hindrance from the proximal hydroxyl group could affect binding affinity in biological targets compared to the benzyl-substituted parent compound.

Pyridine-Based Analogs

a) N-Benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • Structural Difference : The pyrrolidine ring is replaced with a dihydropyridine core, featuring chloro and dichlorobenzyl substituents.
  • Implications: The pyridine ring introduces aromaticity and planarity, which may enhance π-π stacking interactions compared to the non-aromatic pyrrolidine.
b) 5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide
  • Structural Difference : A pyridine ring with a trifluoromethylbenzyl group and chloro substitution.
  • Implications: The electron-withdrawing trifluoromethyl group (-CF₃) may stabilize the carboxamide moiety and influence electronic distribution, altering reactivity or binding kinetics.

Data Table: Structural and Molecular Comparisons

Compound Name Core Structure Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
N-benzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide Pyrrolidine Benzyl (3), Phenyl (1) C₁₉H₁₈N₂O₂ 306.36 Lactam ring, aromatic interactions
N-(3-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Pyrrolidine 3-hydroxyphenyl (3), Phenyl (1) C₁₈H₁₆N₂O₃ 308.33 Enhanced H-bonding (meta-OH)
N-(2-hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Pyrrolidine 2-hydroxyphenyl (3), Phenyl (1) C₁₈H₁₆N₂O₃ 308.33 Intramolecular H-bonding
N-Benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Pyridine Benzyl (3), 2,6-dichlorobenzyl (1), Cl (5) C₂₀H₁₅Cl₃N₂O₂ 421.7 Aromatic core, halogen substituents
5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide Pyridine 3-CF₃-benzyl (1), Cl (5), Phenyl (N) C₂₀H₁₄ClF₃N₂O₂ 410.79 CF₃ group, halogen bonding

Research Findings and Implications

  • Hydrogen Bonding : Analogs with hydroxyl groups (e.g., 2- or 3-hydroxyphenyl) exhibit distinct hydrogen-bonding networks, which could modulate solubility and crystallinity. The ortho-substituted analog may favor intramolecular interactions, while meta-substitution promotes intermolecular bonding .
  • Lipophilicity vs. Solubility : Chlorine and trifluoromethyl substituents improve lipophilicity but may reduce aqueous solubility, necessitating formulation optimizations for pharmaceutical applications .

Biological Activity

N-benzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide, a derivative of 5-oxopyrrolidine, has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Enzyme Inhibition : this compound acts primarily through enzyme inhibition. It binds to the active sites of specific enzymes, disrupting metabolic pathways that are crucial for cell survival and proliferation. This property positions it as a potential candidate for drug development in various therapeutic areas, particularly oncology and infectious diseases.

Pathways Affected : The compound may interfere with fatty acid synthesis and other essential biochemical pathways, leading to its observed biological effects. Its ability to inhibit enzymes involved in these pathways is critical for its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound and related derivatives:

CompoundCell LineIC50 (µM)Notes
1A54966Shows significant cytotoxicity against lung adenocarcinoma cells .
2HSAEC1-KT>100Low toxicity on non-cancerous cells, indicating selectivity .
21A54915Exhibits potent anticancer activity with reduced cytotoxicity on normal cells .

In a study using the A549 human lung adenocarcinoma model, compounds derived from 5-oxopyrrolidine were evaluated for their cytotoxic effects. The results demonstrated that certain derivatives exhibited significant anticancer activity while maintaining low toxicity towards non-cancerous cells. For instance, compound 21 was particularly noted for its selective action against multidrug-resistant strains of Staphylococcus aureus as well as its anticancer efficacy against A549 cells .

Antimicrobial Activity

This compound also displays promising antimicrobial properties:

PathogenMIC (µg/mL)Activity
Staphylococcus aureus<64Effective against MRSA
Klebsiella pneumoniae>64No significant activity
Escherichia coli>64No significant activity

The antimicrobial screening revealed that while some derivatives showed no activity against Gram-negative pathogens, they were effective against multidrug-resistant Staphylococcus aureus, highlighting their potential in treating resistant infections .

Case Studies

  • CCR5 Antagonism : In a notable study, a related compound was identified as a CCR5 antagonist with an IC50 value of 0.038 µM. This suggests that modifications to the pyrrolidine structure can enhance binding affinity and therapeutic potential against HIV .
  • Structure-Activity Relationship (SAR) : Research has demonstrated that specific substitutions on the phenyl ring significantly influence both anticancer and antimicrobial activities. For example, the introduction of electron-withdrawing groups such as chloro or nitro groups improved the potency of certain derivatives against cancer cells while maintaining selectivity for non-cancerous cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.